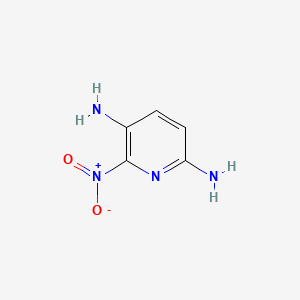

6-Nitro-2,5-pyridinediamine

概要

説明

6-Nitro-2,5-pyridinediamine is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

6-Nitro-2,5-pyridinediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nitroreductase, which reduces the nitro group of this compound to an amino group. This reduction is crucial for the compound’s activity in biochemical pathways. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. It also affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to their inhibition or activation. For example, this compound inhibits the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in changes in gene expression and cellular function. Additionally, this compound can induce conformational changes in proteins, affecting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of the compound in tissues and the generation of reactive oxygen species .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes reduction by nitroreductase to form 2,5-diaminopyridine, which can further participate in various biochemical reactions. The compound also interacts with enzymes involved in phase I and phase II metabolic reactions, including cytochrome P450 enzymes and glutathione S-transferases. These interactions can influence the metabolic flux and levels of metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

生物活性

6-Nitro-2,5-pyridinediamine (C5H6N4O2) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 6-position of the pyridine ring and two amino groups at the 2 and 5 positions. This structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H6N4O2 |

| Molecular Weight | 154.12 g/mol |

| Log P (octanol-water partition) | -0.12 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research suggests that it may act as an inhibitor or modulator of specific biochemical pathways:

- Enzyme Inhibition : Studies indicate that the compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : The nitro group may facilitate binding to specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound has cytotoxic effects on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating a moderate level of cytotoxicity.

Case Studies

- Study on Antimicrobial Efficacy : A recent publication reported the synthesis of novel derivatives of this compound and evaluated their antimicrobial activity. The study concluded that modifications to the structure could enhance efficacy against resistant strains .

- Anticancer Activity Assessment : Another study investigated the effects of this compound on apoptosis in cancer cells. Results indicated that treatment led to increased levels of apoptotic markers such as caspase-3 activation .

科学的研究の応用

Medicinal Chemistry

6-Nitro-2,5-pyridinediamine is being investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in various biological assays:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, modifications at the nitro positions enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : In animal models of inflammation, compounds derived from this compound have been shown to reduce levels of pro-inflammatory cytokines like IL-6 and TNF-alpha .

- Cytotoxicity Against Cancer Cells : Certain derivatives demonstrate selective toxicity towards cancer cell lines while sparing normal cells, indicating their potential for targeted cancer therapies .

Materials Science

The compound is utilized in the synthesis of various organic materials and dyes. Its unique functional groups allow it to act as a precursor in the development of complex organic compounds used in coatings and pigments.

Industrial Applications

This compound finds applications in the production of hair dyes and other cosmetic products. Its stability and color properties make it suitable for use in formulations where long-lasting effects are desired .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains. Modifications at the nitro positions significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Anti-inflammatory Mechanisms

In another study involving a mouse model subjected to induced inflammation, derivatives were administered and resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-1β) compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-nitro-2,5-pyridinediamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nitration of 2,5-pyridinediamine derivatives under controlled acidic conditions. For example, nitrophenylenediamine precursors (e.g., 4-nitro-1,2-phenylenediamine) are condensed with aldehydes in acetic acid, followed by purification via recrystallization . Optimization requires monitoring reaction temperature (typically 80–100°C), stoichiometry of reagents (e.g., molar ratios of aldehyde to diamine), and acid concentration to minimize side products like over-nitrated species. Purity can be validated using HPLC with UV detection at 254 nm.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- Spectroscopy : Use FT-IR to identify nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching, ~1350 cm⁻¹ for symmetric stretching).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 169.06 for C₅H₆N₄O₂).

- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths (e.g., N–O bonds ~1.22 Å) and dihedral angles with literature values of nitroaromatic compounds .

Q. What are the solubility properties of this compound in common solvents, and how does this affect experimental design?

- Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 2–12) is critical for reaction planning. For instance, nitro groups confer moderate polarity, making ethanol (logP ≈ 1.2) a suitable solvent for reactions. Low solubility in water (<1 mg/mL) necessitates use of co-solvents like DMF for aqueous-phase studies. Solubility data can be quantified via UV-vis calibration curves .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, which activates the pyridine ring toward nucleophilic attack at the 3- and 4-positions. Computational studies (e.g., DFT at B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites . Experimentally, monitor reaction kinetics with amines (e.g., benzylamine) in THF at varying temperatures (25–60°C) and analyze products via LC-MS. Compare Hammett substituent constants (σₘ ≈ 0.71 for nitro) to correlate reactivity trends .

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic compounds like this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton deshielding due to nitro groups) may arise from solvent effects or tautomerism. Use deuterated DMSO for ¹H-NMR to stabilize tautomers. For ambiguous peaks, employ 2D techniques (COSY, HSQC) to resolve coupling patterns. Cross-validate with computational NMR simulations (e.g., Gaussian GIAO method) .

Q. How can the thermal stability of this compound be assessed for applications in high-temperature reactions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen at 10°C/min to determine decomposition onset temperatures. Pair with DSC to identify exothermic/endothermic events. For kinetic stability, use isothermal TGA at 150–200°C and model degradation using the Flynn-Wall-Ozawa method. Compare with analogs (e.g., 6-nitroquinoxalines) to assess nitro group impact .

特性

IUPAC Name |

6-nitropyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSOPPBVZYEMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220113 | |

| Record name | 6-Nitro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69825-83-8 | |

| Record name | 6-Nitro-2,5-pyridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NITRO-2,5-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/114992974A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。